5-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile
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Overview
Description
5-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. The compound features an imidazo[1,2-b]pyridazine core, which is known for its biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperazine moiety is then introduced via nucleophilic substitution reactions. Finally, the pyridine-2-carbonitrile group is added through further substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This often includes the use of high-throughput synthesis techniques and continuous flow chemistry to streamline the process .
Chemical Reactions Analysis
Types of Reactions
5-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds .
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: It has shown promise in modulating biological pathways and interacting with specific molecular targets.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets, leading to downstream effects on cellular processes. For example, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1), which plays a role in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar biological activity.
Pyrazolo[1,5-a]pyrimidine: Known for its kinase inhibitory properties.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Exhibits selective inhibition of specific molecular targets
Uniqueness
5-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C16H15N7 |
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Molecular Weight |
305.34 g/mol |
IUPAC Name |
5-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C16H15N7/c17-11-13-1-2-14(12-19-13)21-7-9-22(10-8-21)16-4-3-15-18-5-6-23(15)20-16/h1-6,12H,7-10H2 |
InChI Key |
CJCYJCXTSJEILY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CN=C(C=C2)C#N)C3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
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